3-异喹啉甲酸,7-甲氧基-

描述

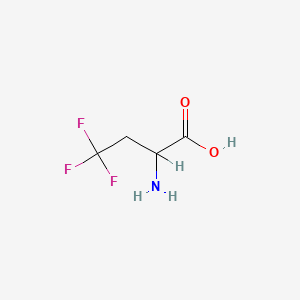

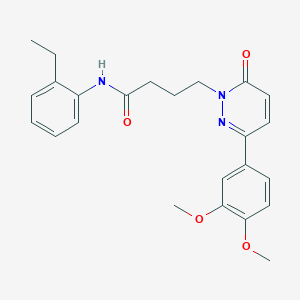

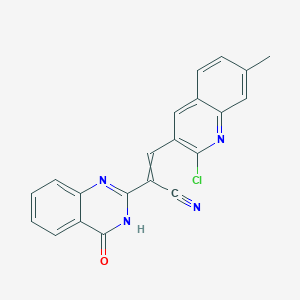

3-Isoquinolinecarboxylic acid is a heterocyclic compound with the empirical formula C10H7NO2 . It is a solid substance that is used in chemical synthesis . The molecular weight of the anhydrous basis is 173.17 .

Molecular Structure Analysis

The molecular structure of 3-Isoquinolinecarboxylic acid consists of a benzene ring fused with a pyridine ring . The carboxylic acid group (-COOH) is attached to the third carbon atom in the isoquinoline structure .Chemical Reactions Analysis

Isoquinoline derivatives, including 3-Isoquinolinecarboxylic acid, are known to exhibit diverse biological activities against various infective pathogens and neurodegenerative disorders . This suggests that they may undergo a variety of chemical reactions, depending on the specific conditions and reactants present.Physical And Chemical Properties Analysis

3-Isoquinolinecarboxylic acid is a solid substance with a melting point of 166-168 °C . Its empirical formula is C10H7NO2, and it has a molecular weight of 173.17 on an anhydrous basis .科学研究应用

合成和抗肿瘤活性

已经合成并测试了甲氧基-吲哚[2,1-a]异喹啉对各种癌细胞系的细胞抑制活性,包括白血病和乳腺肿瘤细胞。三甲氧基-5,6-二氢吲哚异喹啉和四甲氧基吲哚异喹啉表现出显着的细胞增殖抑制,突出了它们在抗肿瘤研究中的潜力 (Ambros, Angerer, & Wiegrebe, 1988).

电化学应用

1-异喹啉甲酸阴离子的电化学还原产生异喹啉,标志着阴极脱羧的独特实例。这一发现为研究异喹啉衍生物的电化学性质和应用开辟了新的途径 (Sánchez-Sánchez 等,2004).

抑制微管蛋白聚合

已经研究了衍生自 12-甲酰-5,6-二氢吲哚[2, 1-a]异喹啉体系的甲氧基取代的 3-甲酰-2-苯基吲哚抑制微管蛋白聚合的能力,微管蛋白聚合是细胞抑制剂开发中的关键机制。对基本结构的修改揭示了该活性所需的结构元素的重要见解,某些衍生物显示出有效的细胞抑制作用 (Gastpar, Goldbrunner, Marko, & von Angerer, 1998).

喹啉生物碱的合成

对喹啉生物碱(包括吡喃[2,3-b]喹啉、哈普洛弗林、月桂宁和脱甲氧月桂宁)合成的研究产生了具有潜在治疗应用的新型化合物。使用多磷酸对喹啉甲酸进行环化突出了合成复杂喹啉衍生物的通用方法 (Sekar & Prasad, 1998).

未来方向

The future directions of research on 3-Isoquinolinecarboxylic acid, 7-methoxy- and its derivatives could involve further exploration of their biological activities and potential applications in medicine . The development of novel synthetic strategies for constructing the core scaffold of these compounds could also be a focus of future research .

作用机制

Target of Action

The primary target of 7-methoxyisoquinoline-3-carboxylic Acid (also known as 3-Isoquinolinecarboxylic acid, 7-methoxy-) is various plant bacteria . The compound has demonstrated significant antibacterial activity against a range of plant bacteria, including Ralstonia solanacearum (Rs), Acidovorax citrulli (Ac), X. oryzae pv. oryzicola (Xoc), X. campestris pv. campestris (Xcc), P. carotovorum subsp. carotovorum (Pcc), and X. fragariae (Xf) .

Mode of Action

It has been observed that treatment of ac cells with this compound at a concentration of 25 μg/ml resulted in a curved and sunken cell morphology, along with destroyed cell membrane integrity . Additionally, the motility and exopolysaccharides production of Ac were inhibited, and biofilm formation was prevented .

Biochemical Pathways

The observed effects on cell morphology, membrane integrity, motility, exopolysaccharide production, and biofilm formation suggest that multiple biochemical pathways related to these cellular functions may be impacted .

Result of Action

The result of the action of 7-methoxyisoquinoline-3-carboxylic Acid is significant antibacterial activity against a range of plant bacteria . The compound appears to disrupt cell morphology, damage cell membrane integrity, inhibit motility and exopolysaccharide production, and prevent biofilm formation . These effects likely contribute to its antibacterial activity.

属性

IUPAC Name |

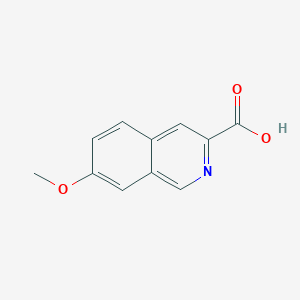

7-methoxyisoquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-9-3-2-7-5-10(11(13)14)12-6-8(7)4-9/h2-6H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQVOLMIAFMVGMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CN=C(C=C2C=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(1-Methylindazole-3-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2892689.png)

![cyclopropyl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2892692.png)

![3-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2892695.png)

![2-Chloro-N-[(1-methoxycyclohexyl)methyl]-N-[(1-methylpyrazol-3-yl)methyl]acetamide](/img/structure/B2892699.png)